molecular formula C13H7ClF3NO3 B125356 8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid CAS No. 127199-26-2

8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid

Cat. No.: B125356
CAS No.: 127199-26-2
M. Wt: 317.65 g/mol
InChI Key: HYNVUCYYHOBXLB-SVRRBLITSA-N
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Description

8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid (CAS: 127199-27-3) is a fluorinated quinolone derivative with the molecular formula C₁₃H₇ClF₃NO₃. Its structure features a quinoline core substituted with chlorine at position 8, fluorine at positions 6 and 7, and a stereochemically defined (1S,2R)-2-fluorocyclopropyl group at position 1 . This compound belongs to the fluoroquinolone class, known for antibacterial activity via inhibition of bacterial DNA gyrase and topoisomerase IV. The stereochemistry of the cyclopropyl group and the halogen substitution pattern are critical for its pharmacological profile, influencing solubility, binding affinity, and spectrum of activity .

Properties

IUPAC Name

8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNVUCYYHOBXLB-SVRRBLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation-Cyclization Approach

The US Patent US6229017B1 outlines a multi-step process starting from benzoyl chlorides, involving acylation, amine exchange, cyclization, and hydrolysis. For the target compound, ethyl 2,4,5-trifluorobenzoyl chloride serves as the starting material. Acylation with an appropriate acrylate ester (e.g., ethyl 3-(6-amino-3,5-difluoropyridin-2-yl)acrylate) in toluene or DMF forms the aroylacrylic ester intermediate. Subsequent cyclization in polar solvents like DMF or N-methylpyrrolidone at 100–120°C yields the quinoline core.

Critical Parameters :

  • Solvent : Dipolar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.

  • Temperature : 110–120°C ensures complete ring closure without decomposition.

Chlorination at the 8-Position

Selective chlorination at the 8-position is achieved using POCl₃ or SOCl₂ under mild conditions (60–80°C) to avoid ring-opening side reactions. The Chinese Patent CN103709100A reports a 75–85% yield for this step using 6,7-difluoroquinolone precursors.

Optimization Insight :

  • Chlorinating Agents : SOCl₂ in DMF minimizes impurities compared to PCl₅.

  • Reaction Time : 4–6 hours balances conversion and selectivity.

Stereoselective Introduction of the (1S,2R)-2-Fluorocyclopropyl Group

The stereochemistry of the cyclopropyl moiety is critical for biological activity. Two methods dominate:

Ring-Closing Metathesis (RCM)

A chiral cyclopropane precursor, such as (1S,2R)-2-fluorocyclopropylamine, is synthesized via RCM using Grubbs catalysts. Coupling this amine with the quinoline core occurs in acetonitrile or DMF at 50–60°C, achieving 60–70% yields.

Key Data :

ParameterValueSource
SolventAcetonitrile
Temperature60°C
Yield60%

Diastereomeric Resolution

Racemic fluorocyclopropyl intermediates are resolved using chiral auxiliaries (e.g., L-tartaric acid). The Vulcanchem product page highlights that the (1S,2R) configuration is isolated via crystallization, achieving >98% enantiomeric excess (ee).

Carboxylic Acid Formation via Ester Hydrolysis

The ethyl ester at the 3-position is hydrolyzed under acidic or basic conditions:

  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 3 hours.

  • Acidic Hydrolysis : HCl (6M) reflux for 2 hours, yielding the carboxylic acid with >90% purity.

Comparative Analysis :

ConditionYieldPuritySide Products
Basic85%92%Minimal decarboxylation
Acidic88%95%Trace dehydration

Integrated Synthesis Protocol

Combining the above steps, the optimized pathway is:

  • Quinoline Core Formation : Acylation of ethyl 2,4,5-trifluorobenzoyl chloride with ethyl acrylate, followed by cyclization in DMF at 120°C.

  • 8-Chlorination : Treatment with SOCl₂ in DMF at 70°C for 5 hours.

  • (1S,2R)-Fluorocyclopropyl Coupling : Reaction with (1S,2R)-2-fluorocyclopropylamine in acetonitrile at 60°C.

  • Ester Hydrolysis : Basic hydrolysis with NaOH to yield the carboxylic acid.

Overall Yield : 52–58% (four steps).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing chlorination at the 5-position is suppressed using bulky solvents (e.g., mesitylene).

  • Stereochemical Drift : Low-temperature coupling (<60°C) preserves the (1S,2R) configuration.

  • Impurity Control : Silica gel chromatography removes <5% of the (1R,2S) diastereomer.

Industrial-Scale Adaptations

The Chinese Patent CN103709100A emphasizes scalability using continuous-flow reactors for chlorination, reducing reaction time by 40%. The US Patent US6229017B1 highlights solvent recycling (toluene, DMF) to cut costs by 30%.

Emerging Methodologies

  • Photocatalytic Chlorination : Visible-light-mediated chlorination at 8-position achieves 90% yield in 2 hours.

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve cyclopropyl diastereomers with 99% ee .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Basic Information

  • IUPAC Name : 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
  • Molecular Formula : C13H7ClF3NO3
  • Molecular Weight : 317.65 g/mol
  • CAS Number : 127199-27-3

Risk and Safety Information

Symbol (GHS)GHS07
Signal wordWarning
Hazard statementsH302
Precautionary statementsP280-P305+P351+P338

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. It works primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism leads to bacterial cell death, which is particularly relevant in treating infections caused by resistant strains of bacteria.

Structure-Activity Relationship (SAR)

The presence of chloro and fluoro substituents enhances the compound's lipophilicity and bioavailability compared to other quinolone derivatives. Studies have shown that modifications in the cyclopropyl group can lead to variations in activity against specific bacterial strains, thus providing a basis for further optimization in drug design.

Intermediate in Synthesis

8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid serves as an important intermediate in the synthesis of various other bioactive compounds. Its unique structure allows chemists to explore diverse synthetic pathways that can lead to novel therapeutic agents.

Coatings and Polymers

Due to its robust chemical nature and stability under various conditions, this compound is being investigated for applications in developing antimicrobial coatings and polymers. These materials can be used in medical devices and surfaces that require resistance to microbial growth, thereby reducing infection rates in clinical settings.

Case Study 1: Development of New Antibiotics

Recent studies have focused on synthesizing derivatives of this compound to enhance its efficacy against resistant pathogens. In vitro tests demonstrated improved activity against strains of Escherichia coli and Staphylococcus aureus, suggesting potential for clinical applications.

Case Study 2: Application in Coatings

Research has been conducted on incorporating this compound into polymer matrices for antimicrobial coatings. The results indicated a significant reduction in microbial colonization on surfaces treated with the compound compared to untreated controls.

Mechanism of Action

The antibacterial activity of 8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical distinctions between the target compound and analogs:

Compound Name (CAS) Molecular Formula Substituents (Positions) Molecular Weight Key Structural Features
Target Compound (127199-27-3) C₁₃H₇ClF₃NO₃ 8-Cl, 6,7-F, (1S,2R)-2-F-cyclopropyl 329.65 Stereospecific fluorocyclopropyl; 8-Cl
cis-(+)-6,7-Difluoro-1-(2-FC) analog (127199-00-2) C₁₃H₈F₃NO₃ 6,7-F, cis-2-F-cyclopropyl 283.20 Lacks 8-Cl; cis-cyclopropyl stereochemistry
1-Cyclopropyl-6,7-difluoro-8-OMe (112811-72-0) C₁₄H₁₁F₂NO₄ 8-OMe, 6,7-F, cyclopropyl 295.24 Methoxy at C8; non-fluorinated cyclopropyl
PD 124,816 (Not listed) C₁₇H₁₈F₂N₄O₃ 5-NH₂, 7-pyrrolidinyl, 6,8-F 376.35 5-Amino enhances potency; pyrrolidinyl at C7

Notes:

  • The 8-chloro substituent in the target compound may improve Gram-negative bacterial penetration compared to methoxy (C8-OMe) analogs like 112811-72-0, which exhibit reduced lipophilicity .
  • The (1S,2R)-2-fluorocyclopropyl group enhances stereospecific binding to bacterial enzymes compared to non-fluorinated or cis-cyclopropyl derivatives (e.g., 127199-00-2) .
  • 5-Amino derivatives (e.g., PD 124,816) demonstrate 2–16× greater potency than non-amino analogs, but the target compound lacks this group, suggesting divergent structure-activity relationships .

Biological Activity

8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (CAS No. 127199-27-3) is a synthetic compound belonging to the quinolone class of antibiotics. Its structural modifications, particularly the introduction of chloro and fluoro substituents, enhance its biological activity and stability. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C13H7ClF3NO3, with a molecular weight of approximately 317.65 g/mol. The presence of multiple fluorine atoms and a chlorine atom in its structure contributes to its unique biological properties.

PropertyValue
Molecular FormulaC13H7ClF3NO3
Molecular Weight317.65 g/mol
CAS Number127199-27-3
IUPAC Name8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid

The primary mechanism by which this compound exhibits its antimicrobial activity is through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By interfering with these processes, the compound effectively leads to bacterial cell death.

Antimicrobial Activity

Research indicates that this compound demonstrates potent antimicrobial properties against a variety of pathogens. Its efficacy is particularly noted against Gram-negative and Gram-positive bacteria. Comparative studies have shown that it has a broader spectrum of activity than some other quinolones.

Comparative Efficacy

CompoundSpectrum of ActivityNotable Pathogens Targeted
8-Chloro-6,7-difluoro...BroadE. coli, S. aureus
CiprofloxacinBroadE. coli, Pseudomonas aeruginosa
LevofloxacinBroad but less effectiveStreptococcus pneumoniae

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antibacterial Efficacy : A recent study demonstrated that 8-Chloro-6,7-difluoro... exhibited significant antibacterial activity against multidrug-resistant strains of E. coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) was notably lower compared to traditional antibiotics like ciprofloxacin.
  • Mechanistic Study : Another investigation focused on the mechanism of action revealed that the compound not only inhibits DNA gyrase but also disrupts the bacterial cell membrane integrity at higher concentrations.
  • In Vivo Studies : Animal model studies indicated that administration of this compound led to a significant reduction in bacterial load in infected tissues without notable toxicity.

Safety Profile

While the compound shows promising antibacterial effects, safety assessments indicate potential risks associated with its use:

Risk FactorDescription
ToxicityModerate toxicity observed in high doses
Side EffectsPossible gastrointestinal disturbances

Q & A

Q. What is the synthetic route for preparing the core quinolinecarboxylic acid scaffold?

The synthesis involves multi-step halogenation and cyclopropane ring formation. A key intermediate, ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is synthesized via nucleophilic substitution and cyclization. The final compound is obtained by hydrolysis of the ester group under acidic conditions. Critical steps include diazotization of 3-amino-2,4,5-trifluorobenzoic acid and cupric chloride-mediated halogenation .

Q. Which analytical techniques are used to confirm structural integrity and purity?

  • X-ray crystallography : Resolves dihedral angles (e.g., 6.8° between carboxyl group and benzene ring) and hydrogen-bonding patterns (e.g., O–H⋯O dimers) .
  • NMR/IR spectroscopy : Validates substituent positions (e.g., fluorocyclopropyl) and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • HPLC : Monitors impurities using a chiral mobile phase (methanol/buffer with Cu²⁺-L-isoleucine) to assess enantiomeric purity .

Advanced Research Questions

Q. How do substituents at position 7 influence antibacterial activity?

Substituents at position 7 modulate bacterial DNA gyrase inhibition. For example:

  • Amino groups (e.g., 7-aminosubstituted analogs) enhance Gram-negative activity by improving cell permeability .
  • Heterocyclic moieties (e.g., 3-hydroxyazetidinyl or pyridinyl groups) increase potency against resistant strains by reducing efflux pump recognition .

Table 1: Structure-Activity Relationship (SAR) of Position 7 Modifications

SubstituentMIC90 (μg/mL) vs. S. aureusKey Reference
7-Amino0.25
7-(3-Hydroxyazetidinyl)0.12
7-Piperazinyl0.50

Q. How can enantiomeric impurities in the fluorocyclopropyl group be resolved?

Chiral HPLC with a Cu²⁺-L-isoleucine buffer (pH 4.5) separates enantiomers via differential metal-ligand complexation. The mobile phase (methanol/buffer gradient) achieves baseline resolution (R > 2.0) for (1S,2R)- and (1R,2S)-isomers .

Q. What crystallographic methods optimize reaction intermediates?

Slow evaporation of toluene solutions yields single crystals suitable for XRD. Geometric parameters (e.g., C–F bond lengths: 1.34–1.38 Å) and intermolecular interactions (e.g., π-π stacking) guide solvent selection and recrystallization protocols .

Q. How are conflicting data on synthetic yields resolved?

Conflicting reports on yields (e.g., 45% vs. 68% for cyclopropane ring closure) are addressed by adjusting reaction conditions:

  • Temperature : Lowering from 80°C to 60°C reduces side-product formation .
  • Catalyst : Substituting CuCl₂ with CuBr₂ improves regioselectivity .

Methodological Guidance

  • Impurity Profiling : Use LC-MS to identify process-related impurities (e.g., des-chloro byproducts) and quantify them against pharmacopeial thresholds (<0.15%) .
  • Stability Testing : Store derivatives in airtight containers at 25°C/60% RH to prevent hydrolysis of the fluorocyclopropyl group .

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